N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is an organic compound that features a thiophene ring and a p-tolyl group connected through an oxalamide linkage
Mechanism of Action
Target of Action
N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide, also known as N’-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide, is a synthetic compound that has been reported to possess a wide range of therapeutic properties Thiophene derivatives, a key structural component of this compound, have been reported to exhibit diverse biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the wide range of therapeutic properties reported for thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the wide range of therapeutic properties reported for thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(thiophen-2-ylmethyl)-N2-(m-tolyl)oxalamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
N1-(thiophen-2-ylmethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
N1-(thiophen-2-ylmethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both a thiophene ring and a p-tolyl group, which can impart specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-14(18)13(17)15-9-12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGHZVGDNQQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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